2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole
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Overview
Description
2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 3,4-dimethylphenoxyethyl group and a fluorine atom, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 3,4-dimethylphenoxyethyl group: This step involves the alkylation of the benzimidazole core with 3,4-dimethylphenoxyethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[1-(3,4-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole can be compared with other similar compounds, such as:
2-[1-(3,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole: Similar structure but with different methyl group positions.
2-[1-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazole: Lacks the fluorine atom, which may affect its biological activity.
2-[1-(3,4-dimethylphenoxy)ethyl]-5-chloro-1H-benzimidazole: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Properties
CAS No. |
1018126-14-1 |
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Molecular Formula |
C17H17FN2O |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C17H17FN2O/c1-10-4-6-14(8-11(10)2)21-12(3)17-19-15-7-5-13(18)9-16(15)20-17/h4-9,12H,1-3H3,(H,19,20) |
InChI Key |
VMQZWLRKEUHFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F)C |
Origin of Product |
United States |
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